molecular formula C11H11BrO4 B8549879 Methyl 2-(4-acetoxyphenyl)-2-bromoacetate

Methyl 2-(4-acetoxyphenyl)-2-bromoacetate

Cat. No. B8549879
M. Wt: 287.11 g/mol
InChI Key: HJLCHWUUSBEFHX-UHFFFAOYSA-N
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Patent
US08168667B2

Procedure details

9.5 g of NBS and 0.7 g of AIBN are added to a solution of 10 g of methyl(4-acetoxyphenyl)acetate in 100 mL of carbon tetrachloride in a 500 mL flask equipped with a magnetic stirrer and a condenser. After 16 hours under reflux, the mixture is filtered, the solid is washed with dichloromethane then the filtrate is concentrated. The residue is purified over a silica column with pure dichloromethane to yield 13 mg of expected product (oil, Yd=95%).
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[CH3:21][O:22][C:23](=[O:35])[CH2:24][C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32](=[O:34])[CH3:33])=[CH:27][CH:26]=1>C(Cl)(Cl)(Cl)Cl>[C:32]([O:31][C:28]1[CH:29]=[CH:30][C:25]([CH:24]([Br:8])[C:23]([O:22][CH3:21])=[O:35])=[CH:26][CH:27]=1)(=[O:34])[CH3:33]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.7 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
10 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OC(C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After 16 hours under reflux
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the solid is washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified over a silica column with pure dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C(=O)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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